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Compound of Interest

Compound Name: Setomagpran

Cat. No.: B15572289 Get Quote

Initial searches for "Setomagpran" did not yield information on a compound with that specific

name in publicly available scientific literature or databases. It is possible that this is a novel or

internal designation, or a potential misspelling. However, extensive research has been

conducted on two similarly named compounds with significant therapeutic potential:

Setogepram (also known as PBI-4050 and Fezagepras) and Setmelanotide. This guide

provides a comprehensive cross-validation of the biological activities of these two distinct

therapeutic agents, presenting their mechanisms of action, comparative efficacy data, and

detailed experimental protocols for key studies.

Setogepram (PBI-4050/Fezagepras): A Modulator of
Fibrotic Pathways
Setogepram is an experimental, orally active small molecule with anti-inflammatory and anti-

fibrotic properties.[1] It has been investigated primarily for the treatment of idiopathic pulmonary

fibrosis (IPF).[2][3]

Mechanism of Action
Setogepram exhibits a unique dual mechanism of action on free fatty acid receptors. It acts as

an agonist at the Free Fatty Acid Receptor 1 (FFAR1 or GPR40) and as an antagonist or

inverse agonist at GPR84.[1][4][5] This modulation of FFAR1 and GPR84 is believed to reduce

fibrosis by regulating macrophages, fibroblasts/myofibroblasts, and epithelial cells.[6] The anti-
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fibrotic effects of PBI-4050 are mediated through the regulation of multiple pathways implicated

in the pathogenesis of IPF.[6]
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Caption: Signaling pathway of Setogepram (PBI-4050).

Comparative Biological Activity
Setogepram was evaluated in a Phase 2 clinical trial for IPF, both as a monotherapy and in

combination with the standard-of-care treatments, nintedanib and pirfenidone.[2][3]
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Treatment

Group
Dosage

Primary

Endpoint
Key Finding Reference

Setogepram

(PBI-4050)

Monotherapy

800 mg daily

Change in

Forced Vital

Capacity (FVC)

over 12 weeks

No significant

change in FVC

from baseline,

indicating

stability.

[2][3]

Setogepram +

Nintedanib

800 mg daily +

standard dose

Change in FVC

over 12 weeks

No significant

change in FVC

from baseline,

suggesting

compatibility and

potential for

combination

therapy.

[2][3]

Setogepram +

Pirfenidone

800 mg daily +

standard dose

Change in FVC

over 12 weeks

Statistically

significant

reduction in FVC

% predicted,

suggesting a

negative drug-

drug interaction.

[2][3]

Nintedanib

(Standard of

Care)

Standard dose
Annual rate of

decline in FVC

Reduces the

annual rate of

FVC decline by

approximately

50% compared

to placebo

(historical data).

N/A

Pirfenidone

(Standard of

Care)

Standard dose Reduction in the

proportion of

patients with a

≥10% decline in

FVC

Significantly

reduces the

proportion of

patients with a

meaningful

decline in FVC

N/A

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://publications.ersnet.org/content/erj/53/3/1800663.abstract
https://pubmed.ncbi.nlm.nih.gov/30578394/
https://publications.ersnet.org/content/erj/53/3/1800663.abstract
https://pubmed.ncbi.nlm.nih.gov/30578394/
https://publications.ersnet.org/content/erj/53/3/1800663.abstract
https://pubmed.ncbi.nlm.nih.gov/30578394/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15572289?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


compared to

placebo

(historical data).

Note: The clinical development of fezagepras (PBI-4050) for IPF was halted by Liminal

BioSciences in June 2021 due to findings from a multiple ascending dose study, though no

dose-limiting adverse events were reported.[7][8]

Experimental Protocol: Phase 2 Open-Label Study in IPF
(NCT02538536)
Objective: To explore the safety, efficacy, and pharmacokinetics of daily oral doses of 800 mg

PBI-4050 alone and in combination with nintedanib or pirfenidone in patients with mild to

moderate IPF.[2][3]

Patient Enrollment

Treatment Arms (12 Weeks)

Assessment

40 IPF Patients
(Ages 40+)

Group A (n=9)
PBI-4050 (800mg daily)

Group B (n=16)
PBI-4050 + Nintedanib

Group C (n=16)
PBI-4050 + Pirfenidone

Primary Endpoint:
Change in Forced Vital Capacity (FVC)

from Baseline to Week 12
Safety & TolerabilityPharmacokinetics
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Caption: Workflow for the Phase 2 clinical trial of PBI-4050 in IPF.

Setmelanotide: A Targeted Therapy for Genetic
Obesity
Setmelanotide is a first-in-class melanocortin-4 receptor (MC4R) agonist approved for chronic

weight management in adult and pediatric patients aged 6 years and older with obesity due to

specific rare genetic conditions.[9][10][11]

Mechanism of Action
Setmelanotide is a peptide analog of the endogenous MC4R agonist α-melanocyte-stimulating

hormone (α-MSH). It binds to and activates MC4 receptors in the hypothalamus, a key brain

region for regulating appetite and energy expenditure.[9][12] By activating the MC4R pathway,

setmelanotide aims to restore the function of this impaired signaling cascade, leading to

reduced hunger, decreased caloric intake, and increased energy expenditure.
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Caption: Signaling pathway of Setmelanotide.

Comparative Biological Activity
Setmelanotide has demonstrated significant efficacy in reducing weight and hunger in patients

with obesity due to deficiencies in the MC4R pathway.
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Drug
Mechanism of

Action

Key Efficacy

Endpoint

(Representative

Trial)

Common Side

Effects
Reference

Setmelanotide MC4R Agonist

80% of patients

with POMC or

PCSK1

deficiency

achieved ≥10%

weight loss at 1

year.[13] 45.5%

of patients with

LEPR deficiency

achieved ≥10%

weight loss at 1

year.[13]

Skin

hyperpigmentatio

n, injection site

reactions,

nausea,

headache,

diarrhea.[14]

[9][10][13]

Semaglutide

(Wegovy)

GLP-1 Receptor

Agonist

~15% mean

weight loss from

baseline in adults

with obesity.

Nausea,

diarrhea,

vomiting,

constipation.

[15]

Liraglutide

(Saxenda)

GLP-1 Receptor

Agonist

5-10% mean

weight loss from

baseline in adults

with obesity.

Nausea,

diarrhea,

constipation,

vomiting.

[15]

Naltrexone-

bupropion

(Contrave)

Opioid

antagonist and

antidepressant

5-10% mean

weight loss from

baseline in adults

with obesity.

Nausea,

constipation,

headache,

vomiting.

[15]

Experimental Protocol: Pivotal Phase 3 Trial in POMC or
LEPR Deficiency Obesity
Objective: To evaluate the efficacy and safety of setmelanotide in achieving significant weight

loss in patients with obesity due to POMC, PCSK1, or LEPR deficiency.[12][16]
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Caption: Workflow for a pivotal Phase 3 clinical trial of Setmelanotide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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